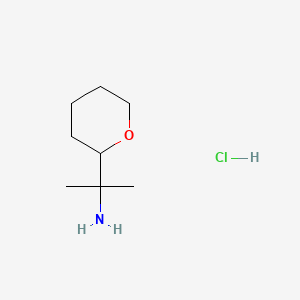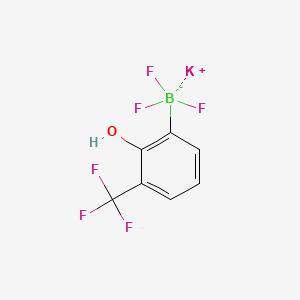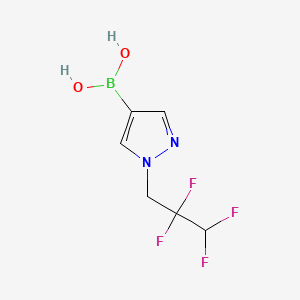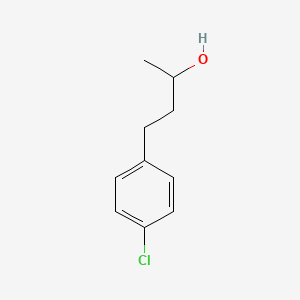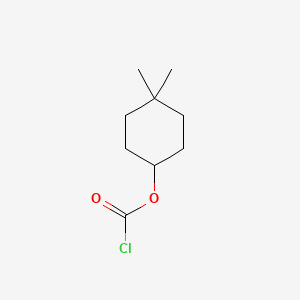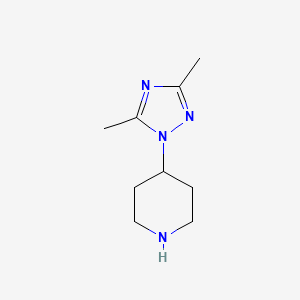
4-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a dimethyl-1H-1,2,4-triazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine with dimethyl-1H-1,2,4-triazole under suitable conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
化学反応の分析
Types of Reactions
4-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学的研究の応用
4-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine involves its interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The triazole ring can interact with metal ions or other functional groups, influencing the compound’s overall effect .
類似化合物との比較
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar chemical properties.
Piperidine derivatives: Compounds with a piperidine ring that may have different substituents but similar structural features.
Uniqueness
4-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine is unique due to the specific combination of the triazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
特性
CAS番号 |
1247405-15-7 |
|---|---|
分子式 |
C9H16N4 |
分子量 |
180.25 g/mol |
IUPAC名 |
4-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidine |
InChI |
InChI=1S/C9H16N4/c1-7-11-8(2)13(12-7)9-3-5-10-6-4-9/h9-10H,3-6H2,1-2H3 |
InChIキー |
RVEXLNBWNIZKNB-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)C)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


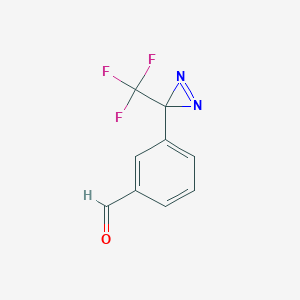
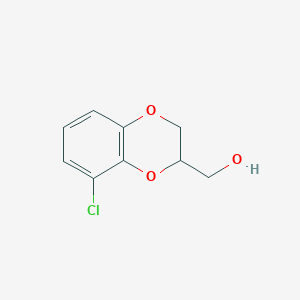


![N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B13456682.png)
![4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid](/img/structure/B13456689.png)

![N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13456697.png)

